molecular formula C₂₀H₂₁D₅O₂ B1147289 (E,E)-6-alpha-Ionylidene-4-methylpyran-2-one-d5 CAS No. 1331668-72-4

(E,E)-6-alpha-Ionylidene-4-methylpyran-2-one-d5

Cat. No.: B1147289
CAS No.: 1331668-72-4
M. Wt: 303.45
InChI Key:
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Description

(E,E)-6-alpha-Ionylidene-4-methylpyran-2-one-d5 is a deuterated derivative of a naturally occurring ionone compound. Ionones are a group of aroma compounds found in essential oils, particularly in violet and rose oils. The deuterated form, this compound, is used in scientific research to study the metabolic pathways and mechanisms of action of ionones due to its stability and distinguishable mass spectrometric profile.

Scientific Research Applications

(E,E)-6-alpha-Ionylidene-4-methylpyran-2-one-d5 has several applications in scientific research:

  • Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for studying metabolic pathways and reaction mechanisms.
  • Biology: Employed in tracer studies to investigate the biosynthesis and degradation of ionones in plants.
  • Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ionone derivatives.
  • Industry: Applied in the fragrance industry to develop new aroma compounds and study their stability and sensory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E,E)-6-alpha-Ionylidene-4-methylpyran-2-one-d5 typically involves the deuteration of the parent ionone compound. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include:

    Catalyst: Palladium on carbon (Pd/C)

    Solvent: Ethanol or methanol

    Temperature: Room temperature to 50°C

    Pressure: 1-5 atm of deuterium gas

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Bulk deuterium gas supply
  • Continuous flow reactors to maintain consistent reaction conditions
  • Purification steps such as distillation and crystallization to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions: (E,E)-6-alpha-Ionylidene-4-methylpyran-2-one-d5 undergoes various chemical reactions, including:

  • Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride.
  • Substitution: Halogenation reactions using halogens like chlorine or bromine in the presence of a catalyst.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate in acidic or basic medium
  • Reduction: Lithium aluminum hydride in dry ether
  • Substitution: Chlorine or bromine in the presence of iron or aluminum chloride

Major Products:

  • Oxidation: Formation of ionone ketones or carboxylic acids
  • Reduction: Formation of ionone alcohols
  • Substitution: Formation of halogenated ionone derivatives

Mechanism of Action

The mechanism of action of (E,E)-6-alpha-Ionylidene-4-methylpyran-2-one-d5 involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. Additionally, in metabolic studies, the deuterated compound helps trace the enzymatic transformations and pathways involved in ionone metabolism.

Comparison with Similar Compounds

  • Alpha-Ionone
  • Beta-Ionone
  • Gamma-Ionone
  • Deuterated Ionones

Comparison: (E,E)-6-alpha-Ionylidene-4-methylpyran-2-one-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Unlike non-deuterated ionones, it offers enhanced stability and a clear mass spectrometric signature, making it invaluable for tracing metabolic pathways and studying reaction mechanisms. Its chemical properties and reactivity are similar to other ionones, but the deuterium atoms confer additional benefits in analytical studies.

Properties

IUPAC Name

6-[(1E,3E)-4-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-2-methylbuta-1,3-dienyl]-4-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-14(11-17-12-15(2)13-19(21)22-17)8-9-18-16(3)7-6-10-20(18,4)5/h8-9,11-13H,6-7,10H2,1-5H3/b9-8+,14-11+/i3D3,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDONGASDKGNTSU-MBMQZAJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC2=CC(=CC(=O)O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C2=CC(=CC(=O)O2)C)/C)(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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